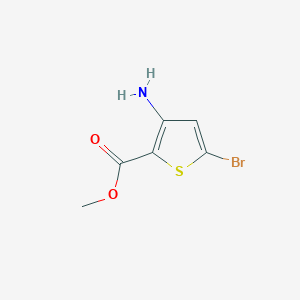
3,4-Dibromo-2-nitrothiophene
Vue d'ensemble
Description
3,4-Dibromo-2-nitrothiophene is a chemical compound with the molecular formula C4HBr2NO2S . It is used in various chemical reactions and has a molecular weight of 286.93 .
Synthesis Analysis
The synthesis of related compounds like 3,4-dibromo-2,2’-bithiophene has been reported via metal-catalyzed cross-coupling between a metallated and a halogenated thiophene derivative . The 3,4-dibromo-2,2’-bithiophene was then converted into corresponding bis (alkylsulfanyl) derivatives through bromine–lithium exchange, followed by reaction with two dialkyl disulfides .
Molecular Structure Analysis
The molecular structure of 3,4-Dibromo-2-nitrothiophene can be represented by the InChI code: 1S/C4HBr2NO2S/c5-2-1-10-4(3(2)6)7(8)9/h1H . This indicates the presence of bromine, nitrogen, oxygen, and sulfur atoms in the molecule.
Physical And Chemical Properties Analysis
3,4-Dibromo-2-nitrothiophene is a powder with a melting point of 110-115 degrees Celsius .
Applications De Recherche Scientifique
Organic Electronics and Optoelectronics
Field:
Organic electronics and optoelectronics involve the study of materials for applications in electronic devices, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
3,4-Dibromo-2-nitrothiophene
can serve as a building block for designing organic semiconductors. Researchers use it to synthesize conjugated polymers or small molecules with desirable electronic properties. These materials find applications in OLEDs (for displays and lighting), OPVs (for solar energy conversion), and OFETs (for flexible and low-cost transistors).
Methods and Experimental Procedures:
Results and Outcomes:
Researchers have achieved improved device performance (e.g., higher efficiency in solar cells or brighter OLEDs) by incorporating 3,4-dibromo-2-nitrothiophene-based materials .
Medicinal Chemistry
Field:
Medicinal chemistry focuses on designing and synthesizing compounds for pharmaceutical applications.
Summary:
Researchers explore the potential of 3,4-Dibromo-2-nitrothiophene as a scaffold for drug development. Its unique structure may interact with biological targets, making it valuable for designing new therapeutic agents.
Methods and Experimental Procedures:
Results and Outcomes:
While specific outcomes depend on the target disease, researchers have identified promising derivatives of 3,4-dibromo-2-nitrothiophene with potential therapeutic applications .
Materials Science
Field:
Materials science investigates the properties and applications of novel materials.
3,4-Dibromo-2-nitrothiophene
contributes to the development of functional materials, such as conductive polymers, sensors, and catalysts.
Methods and Experimental Procedures:
Results and Outcomes:
The compound’s incorporation into materials has led to improved conductivity, sensing capabilities, and catalytic activity .
Propriétés
IUPAC Name |
3,4-dibromo-2-nitrothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2NO2S/c5-2-1-10-4(3(2)6)7(8)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQCSMOCYWODDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)[N+](=O)[O-])Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360916 | |
| Record name | 3,4-dibromo-2-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromo-2-nitrothiophene | |
CAS RN |
35633-91-1 | |
| Record name | 3,4-dibromo-2-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone](/img/structure/B186415.png)


![2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B186421.png)

![6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186423.png)



![3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186428.png)
![2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B186430.png)
![5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B186436.png)
